4-Methoxyphenyl alpha-D-Mannopyranoside
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Overview
Description
4-Methoxyphenyl alpha-D-Mannopyranoside is a chemical compound with the molecular formula C13H18O7 It is a derivative of mannose, a simple sugar, and features a methoxyphenyl group attached to the mannopyranoside structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl alpha-D-Mannopyranoside typically involves the glycosylation of mannose derivatives with 4-methoxyphenol. One common method includes the use of a glycosyl donor, such as a mannose derivative protected with acetyl groups, and a glycosyl acceptor, such as 4-methoxyphenol. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions to promote the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl alpha-D-Mannopyranoside can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deoxy derivatives and alcohols.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
4-Methoxyphenyl alpha-D-Mannopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl alpha-D-Mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain proteins, while the mannopyranoside moiety can mimic natural substrates or inhibitors. This dual functionality allows the compound to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl alpha-D-Mannopyranoside: A similar compound with a methyl group instead of a methoxyphenyl group.
4-Methylumbelliferyl alpha-D-Mannopyranoside: Another derivative with a fluorescent 4-methylumbelliferyl group.
Uniqueness
4-Methoxyphenyl alpha-D-Mannopyranoside is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and binding affinity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12+,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXFVXJMCGPTRB-BNDIWNMDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593363 |
Source
|
Record name | 4-Methoxyphenyl alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28541-75-5 |
Source
|
Record name | 4-Methoxyphenyl alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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